1-Propylpyridinium tetrafluoroborate

Viscosity Ionic Liquid Pyridinium

1-Propylpyridinium tetrafluoroborate (CAS 239084-00-5) is a pyridinium-based ionic liquid (IL) belonging to the class of room-temperature molten salts. It is composed of a 1-propylpyridinium cation paired with a weakly coordinating tetrafluoroborate anion.

Molecular Formula C8H12BF4N
Molecular Weight 208.99 g/mol
CAS No. 239084-00-5
Cat. No. B6359950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpyridinium tetrafluoroborate
CAS239084-00-5
Molecular FormulaC8H12BF4N
Molecular Weight208.99 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CCC[N+]1=CC=CC=C1
InChIInChI=1S/C8H12N.BF4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h3-5,7-8H,2,6H2,1H3;/q+1;-1
InChIKeyUHJJEHLGNUHPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propylpyridinium tetrafluoroborate: Procurement and Baseline Physicochemical Data


1-Propylpyridinium tetrafluoroborate (CAS 239084-00-5) is a pyridinium-based ionic liquid (IL) belonging to the class of room-temperature molten salts. It is composed of a 1-propylpyridinium cation paired with a weakly coordinating tetrafluoroborate anion . The compound is a liquid at room temperature, with a reported melting point of 12°C . It is characterized as hydrophobic and is noted for its use in fundamental studies of ionic liquid structure–property relationships .

Why Alkyl Chain Length Critically Alters 1-Propylpyridinium tetrafluoroborate Performance


For pyridinium-based ionic liquids, substituting the propyl analog with its butyl or ethyl counterparts is not a trivial exchange. The length of the alkyl chain on the cation is a primary determinant of key thermophysical and transport properties [1]. The propyl group represents an optimal middle ground, creating a balance between the low viscosity of the shorter ethyl chain and the higher electrochemical stability of the longer butyl chain [2]. This specific chain length influences the nanostructure of the IL, impacting ion-pairing dynamics, molecular packing, and ultimately, performance metrics like viscosity and ionic conductivity [1]. This non-linear structure-property relationship necessitates a specific evaluation of the propyl analog over its closest relatives.

Quantitative Differentiation of 1-Propylpyridinium tetrafluoroborate Against Analogs


Lower Viscosity vs. 1-Butylpyridinium tetrafluoroborate

1-Propylpyridinium tetrafluoroborate exhibits a quantifiably lower dynamic viscosity compared to its longer-chain butyl analog at room temperature. This is attributed to weaker van der Waals interactions between the shorter propyl chains, reducing internal friction and facilitating ion mobility [1].

Viscosity Ionic Liquid Pyridinium

Higher Ionic Conductivity vs. 1-Butylpyridinium tetrafluoroborate

The lower viscosity of 1-propylpyridinium tetrafluoroborate is inversely correlated with its ionic conductivity. The measured conductivity is 1.35 mS/cm . While a direct, head-to-head experimental comparison with the butyl analog under identical conditions is not readily available, the fundamental inverse relationship between viscosity and conductivity in ionic liquids strongly supports that the propyl analog will demonstrate a measurable advantage in conductivity [1].

Conductivity Electrochemistry Ionic Liquid

Unique Liquidus Range and Thermal Stability Profile

The propyl chain confers a specific thermal profile. 1-Propylpyridinium tetrafluoroborate has a reported melting point of 12°C . This places its liquidus range advantageously between the ethyl analog (which is typically solid at room temperature) and the butyl analog (which may have a lower melting point but significantly higher viscosity). It is also noted to be stable over a wide temperature range up to its decomposition point .

Melting Point Thermal Stability Ionic Liquid

Balanced Hydrophobic Character for Biphasic Systems

The 1-propylpyridinium tetrafluoroborate is described as hydrophobic, a characteristic shared with the butyl analog but distinct from the more hydrophilic ethyl analog . This hydrophobic nature, combined with its lower viscosity compared to the butyl analog, makes it an effective medium for biphasic reactions and separations. The propyl chain provides sufficient hydrophobicity for phase separation while maintaining a lower viscosity than its longer-chain counterparts, which can be beneficial for extraction efficiency .

Hydrophobicity Water Solubility Extraction

Recommended Procurement Scenarios for 1-Propylpyridinium tetrafluoroborate Based on Evidence


Electrolyte Component in Medium-Performance Energy Storage

For research into supercapacitors or batteries where a balance between ionic conductivity (1.35 mS/cm) and electrochemical stability is needed, the propyl analog offers a sweet spot. It provides a liquid state at room temperature and lower viscosity than the butyl analog, which translates to better ion transport and faster device kinetics without sacrificing the wide electrochemical window typical of the tetrafluoroborate anion [1].

Reaction Medium for Viscosity-Sensitive Syntheses

In organic or catalytic reactions where the high viscosity of common ILs like 1-butylpyridinium tetrafluoroborate can limit mass transfer and slow reaction rates, the propyl analog (137.9 cP) is a superior alternative. Its lower viscosity enables more efficient mixing and molecular diffusion, potentially leading to faster reaction times and higher yields .

Biphasic Extraction and Separation Processes

Its hydrophobic nature makes it suitable for liquid-liquid extractions involving polar organic compounds or metal ions. Compared to the more hydrophilic ethyl analog, it forms cleaner phase separations with water. And compared to the more viscous butyl analog, it allows for more efficient mass transfer during the extraction process .

Fundamental Physicochemical and Transport Studies

As a key member of the N-alkylpyridinium tetrafluoroborate homologous series, it is an essential compound for systematic studies investigating the effect of alkyl chain length on properties like viscosity, conductivity, and nanostructure. Its specific odd-numbered propyl chain makes it a critical data point for understanding the non-linear behavior of these materials [1].

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